molecular formula C10H8N4O3 B3129285 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-77-8

4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3129285
CAS No.: 339020-77-8
M. Wt: 232.2 g/mol
InChI Key: GOZPDDODBUDXGY-UHFFFAOYSA-N
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Description

4-[(4-Nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS: 68538-00-1) is a pyrazolone derivative characterized by a nitroanilino group linked via a methylene bridge to the pyrazolone core. Its molecular formula is C₁₇H₁₄N₄O₃, with a molar mass of 322.32 g/mol. Key physical properties include a predicted density of 1.32 g/cm³, boiling point of 469.5°C, and a pKa of 7.39 . The nitro group (-NO₂) at the para position of the aniline moiety confers electron-withdrawing effects, influencing its electronic structure, solubility, and reactivity. This compound is typically synthesized via condensation reactions between pyrazolone precursors and nitro-substituted aromatic aldehydes or amines, a method shared with related pyrazolone derivatives .

Properties

IUPAC Name

4-[(4-nitrophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-10-7(6-12-13-10)5-11-8-1-3-9(4-2-8)14(16)17/h1-6H,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZPDDODBUDXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=CNNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-nitroaniline with a suitable methylene donor, such as diethylethoxymethylene malonate. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent like ethanol or 2-propanol. The reaction proceeds via nucleophilic vinyl substitution, where the nitroaniline attacks the methylene donor, forming the desired product after elimination of the ethoxy group .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is typically acidified with hydrochloric acid and the product is purified by filtration and washing with alcohol. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Condensation: The methylene bridge can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 4-[(4-aminoanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Complex heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound can also participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives. These interactions can modulate various biochemical pathways, including those involved in antiviral and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolone Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
Target Compound 4-Nitroanilino, methylene, phenyl C₁₇H₁₄N₄O₃ 322.32 Predicted pKa = 7.39
(4E)-4-Benzylidene-5-methyl derivative Acetyl, benzylidene C₁₃H₁₂N₂O₂ 244.25 IC₅₀ values for biological activity
4-(Thiomethylphenyl)methylene derivative Thiomethyl, phenyl C₂₁H₁₈N₄OS 386.45 Enhanced solubility/reactivity
4-(Dimethylaminophenyl)methylene derivative Dimethylamino, phenyl C₁₉H₁₉N₃O₂ 321.37 Strong electron-donating effects
4-(Trichlorophenyl)hydroxyanilino derivative Hydroxyanilino, trichlorophenyl C₁₇H₁₂Cl₃N₃O₂ 396.65 Hydrogen bonding potential
4-(Thiazolyl)nitroanilino derivative Thiazol, nitroanilino C₂₁H₁₉N₅O₃S 421.47 Antimicrobial activity (MIC = 0.19 µg/mL)

Key Observations:

Electron Effects: The target compound’s nitro group (-NO₂) is electron-withdrawing, reducing electron density on the pyrazolone ring, which contrasts with dimethylamino (-N(CH₃)₂) in or hydroxy (-OH) groups in , which are electron-donating. This difference impacts reactivity in electrophilic substitutions and charge distribution .

Biological Activity :

  • The thiazol-substituted analogue in exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 0.19 µg/mL), attributed to the thiazole ring’s heterocyclic pharmacophore. The target compound’s nitro group may instead favor interactions with nitroreductase enzymes in bacterial cells.
  • Benzylidene derivatives in show variable IC₅₀ values, suggesting substituent-dependent bioactivity.

Synthetic Pathways: Most compounds, including the target, are synthesized via condensation reactions between pyrazolone cores (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) and aldehydes/amines under acidic or catalytic conditions . Eco-friendly methods using ionic liquids or nanoparticles (e.g., diethanolamine in ethanol) are emerging for pyrazolone derivatives, improving yields and reducing waste .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 4-(Thiazolyl)nitroanilino 4-(Trichlorophenyl)hydroxyanilino
Molar Mass (g/mol) 322.32 421.47 396.65
Density (g/cm³) 1.32 N/A N/A
Boiling Point (°C) 469.5 N/A N/A
pKa 7.39 N/A N/A
Solubility Low (predicted) Moderate (polar solvents) Low (hydrophobic trichlorophenyl)
  • Melting Points : The target compound’s melting point is unspecified, but analogues like the trichlorophenyl derivative in likely have higher melting points due to increased molecular rigidity from halogen substituents.
  • Lipophilicity: The dimethylamino derivative in adheres to Lipinski’s rule (logP < 5), suggesting oral bioavailability, whereas the nitroanilino group in the target compound may reduce permeability .

Biological Activity

4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS: 339020-77-8) is a synthetic compound characterized by its unique pyrazolone structure and the presence of a nitroaniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and immunosuppressive effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C10H8N4O3, with a molar mass of 232.2 g/mol. The predicted density is approximately 1.51 g/cm³ and the pKa value is around 8.93 .

PropertyValue
Molecular FormulaC10H8N4O3
Molar Mass232.2 g/mol
Density1.51 g/cm³
pKa8.93

The biological activity of this compound is primarily attributed to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which enhances its reactivity towards biological targets. Furthermore, the compound can participate in nucleophilic substitution reactions, leading to the formation of various biologically active derivatives .

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. Studies have shown that these compounds can inhibit viral replication by interfering with viral protein synthesis and assembly processes. For instance, a study demonstrated that certain derivatives effectively inhibited the replication of influenza virus in vitro .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. A particular study reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells .

Immunosuppressive Effects

In addition to its antiviral and anticancer activities, this compound has shown immunosuppressive effects. It modulates immune response by inhibiting the proliferation of T-cells and reducing cytokine production. This property makes it a candidate for further research in autoimmune disease therapies .

Case Studies

  • Antiviral Study : A recent investigation assessed the efficacy of this compound against the influenza virus. Results indicated a dose-dependent inhibition of viral replication, with an IC50 value calculated at 15 µM .
  • Cancer Cell Line Analysis : In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound led to a decrease in cell viability by over 60% after 48 hours, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one?

Answer:
The compound is typically synthesized via condensation reactions between pyrazolone derivatives and nitro-substituted aniline precursors. A widely used approach involves:

  • Step 1: Reacting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 4-nitroaniline in the presence of a dehydrating agent (e.g., acetic anhydride) to form the methylene-bridged structure.
  • Step 2: Crystallization from ethanol or methanol to isolate the product, with yields often exceeding 85% under optimized conditions .
  • Key Considerations: Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for pyrazolone:aniline) are critical to minimize side products like unreacted aniline or dimerization .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
A multi-technique approach is required:

  • Single-crystal X-ray diffraction (SCXRD): Resolves molecular geometry, confirming the Z/E configuration of the methylene group and intramolecular hydrogen bonding patterns .
  • FT-IR spectroscopy: Identifies N–H stretching (3100–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) to confirm tautomeric forms .
  • ¹H/¹³C NMR: Distinguishes between aromatic protons (δ 6.8–8.2 ppm) and methylene/methyl groups (δ 2.1–3.5 ppm) .
  • Elemental analysis: Validates purity (>98%) by comparing experimental and theoretical C/H/N/O percentages .

Advanced: How do steric and electronic factors influence Z/E isomerism in the methylene group during synthesis?

Answer:
The Z configuration is thermodynamically favored due to:

  • Electronic effects: The electron-withdrawing nitro group on the anilino ring stabilizes the Z isomer via resonance, reducing electron density at the methylene carbon .
  • Steric hindrance: Bulky substituents (e.g., phenyl groups on the pyrazole ring) disfavor the E isomer by increasing torsional strain .
  • Experimental validation: SCXRD data for analogous compounds (e.g., (Z)-4-[(4-chloroanilino)methylene] derivatives) show bond angles (C=N–C ~120°) consistent with Z-isomer dominance .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Answer:
Discrepancies in bond lengths or angles (e.g., C=N vs. C–N distances) arise from:

  • Polymorphism: Different crystal packing forces can alter molecular conformations. For example, triclinic vs. monoclinic systems may show variations in dihedral angles up to 5° .
  • Data refinement protocols: High-resolution datasets (R factor <0.05) and anisotropic displacement parameters improve accuracy in bond-length determinations .
  • Comparative analysis: Overlaying structures from multiple studies (e.g., using Mercury software) identifies outliers caused by experimental artifacts .

Basic: What solvent systems and conditions optimize recrystallization of this compound?

Answer:

  • Preferred solvents: Absolute ethanol (96% yield) or methanol due to moderate polarity, which balances solubility and crystallization kinetics .
  • Temperature gradient: Slow cooling from 60°C to room temperature promotes large, high-quality crystals suitable for SCXRD .
  • Additives: Trace acetic acid (1–2%) suppresses aggregation defects by protonating residual amine groups .

Advanced: What strategies effectively analyze tautomeric equilibria in solution versus solid states?

Answer:

  • Solid-state NMR/SCXRD: Confirm the keto-enol tautomer prevalence in crystals (enol form dominates due to intramolecular H-bonding) .
  • Solution studies: UV-Vis titration (λmax shifts from 350 nm to 420 nm in DMSO) and ¹H NMR variable-temperature experiments quantify tautomeric ratios (e.g., 85:15 keto:enol in CDCl₃) .
  • Computational modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict tautomer stability, validated against experimental data .

Advanced: How do substituents on the anilino ring modulate electronic properties and reactivity?

Answer:

  • Nitro group effects: The strong electron-withdrawing nitro substituent increases electrophilicity at the methylene carbon, accelerating nucleophilic additions (e.g., thiol coupling) .
  • Comparative studies: Replacing nitro with methoxy (electron-donating) reduces reaction rates by 40% in Diels-Alder assays, as shown in analogues like (Z)-4-[(4-methoxyanilino)methylene] derivatives .
  • Electrochemical profiling: Cyclic voltammetry reveals a reduction peak at −0.75 V (vs. Ag/AgCl) for the nitro group, critical for designing redox-active derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

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